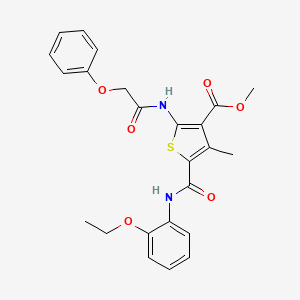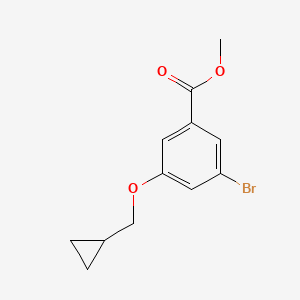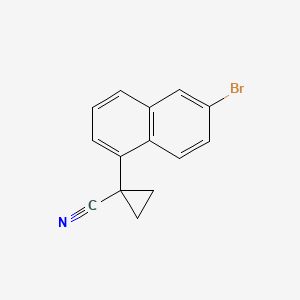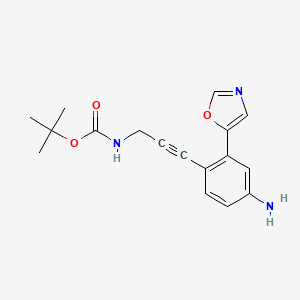
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a piperidine ring
Méthodes De Préparation
The synthesis of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling: The final step involves coupling the formylated and trifluoromethylated intermediates with N,N-dimethylpiperidine-4-carboxamide under suitable conditions, often using catalysts like palladium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural stability and contributes to the overall binding conformation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Formyl-5-(trifluoromethyl)phenyl)-N,N-dimethylpiperidine-4-carboxamide include:
2-Formyl-5-(trifluoromethyl)phenylboronic acid: This compound shares the formyl and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the piperidine ring.
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but with a boronic acid group, this compound is studied for its antimicrobial activity.
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid: Another related compound with a boronic acid group, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19F3N2O2 |
|---|---|
Poids moléculaire |
328.33 g/mol |
Nom IUPAC |
1-[2-formyl-5-(trifluoromethyl)phenyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19F3N2O2/c1-20(2)15(23)11-5-7-21(8-6-11)14-9-13(16(17,18)19)4-3-12(14)10-22/h3-4,9-11H,5-8H2,1-2H3 |
Clé InChI |
IMGJGUBNAHQRNE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


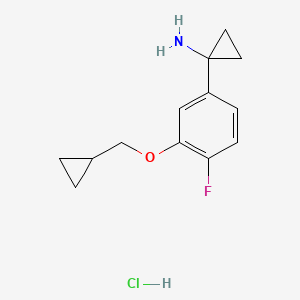
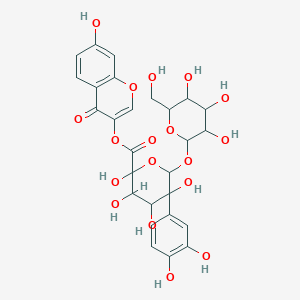
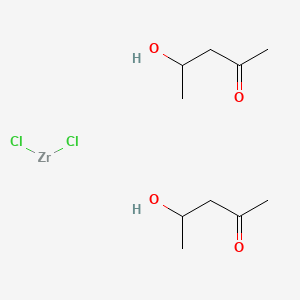
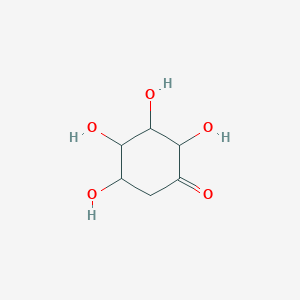
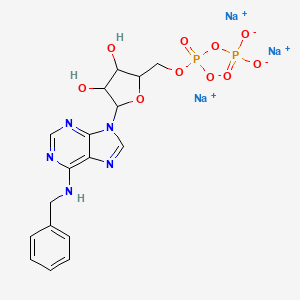
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
